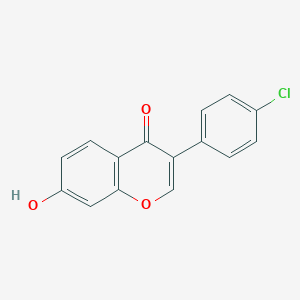

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGISMGOXUYFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417388 |

Source

|

| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-81-1 |

Source

|

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one analogues and derivatives

An In-Depth Technical Guide to 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast class of naturally occurring and synthetic compounds known as flavonoids and isoflavonoids.[1] These molecules are renowned for their extensive range of pharmacological properties.[2] This technical guide focuses on a specific, highly promising subclass: this compound and its analogues. We will provide an in-depth exploration of the synthetic methodologies for creating these compounds, a detailed analysis of their significant biological activities, particularly in oncology and anti-inflammatory applications, and the critical structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide includes field-proven experimental protocols for synthesis and biological evaluation, pharmacokinetic data from preclinical studies, and a forward-looking perspective on their potential in drug discovery and development.

The this compound Core: A Privileged Scaffold

The chromen-4-one (or chromone) ring system is a heterocyclic motif consisting of a benzene ring fused to a γ-pyrone ring.[2] When substituted with a phenyl group at the 3-position, it forms the isoflavone skeleton, a class of polyphenolic compounds with a plethora of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic effects.[3][4][5]

The specific scaffold, this compound, combines several key features that make it a compelling starting point for drug discovery:

-

The Isoflavone Core : Provides a rigid, well-characterized framework known to interact with numerous biological targets.[6]

-

The 7-Hydroxy Group : This phenolic hydroxyl group is crucial. It often participates in key hydrogen bonding interactions with target enzymes or receptors and serves as a prime synthetic handle for introducing diverse functional groups to modulate solubility, potency, and pharmacokinetic properties.

-

The 3-(4-chlorophenyl) Group : The substitution at the 3-position defines it as an isoflavone. The presence of a chlorine atom on this phenyl ring can significantly enhance biological activity through halogen bonding and by altering the electronic properties and metabolic stability of the molecule.

This unique combination of features has positioned these analogues as potent agents in preclinical studies, particularly as cytotoxic agents against cancer cells.[7]

Synthetic Strategies and Characterization

The construction of the 3-phenyl-4H-chromen-4-one core is most effectively achieved through well-established cyclization reactions. The Algar-Flym-Oyamada (AFO) reaction is a classic and reliable method for synthesizing 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) from chalcone precursors, which can be adapted for isoflavone synthesis with appropriate starting materials.[8][9]

General Synthetic Workflow

The synthesis typically begins with the formation of a chalcone-like precursor, which is then subjected to oxidative cyclization to yield the desired chromen-4-one ring system.

Caption: General synthetic pathway to the target compounds.

Experimental Protocol: Synthesis of 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (Representative Flavonol Synthesis)

This protocol, adapted from established literature, illustrates the core AFO reaction.[8] The synthesis of the specific 3-(4-chlorophenyl) target would follow a similar principle with appropriately substituted chalcones.

-

Chalcone Dissolution : Dissolve the precursor 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Compound Ia) in a suitable solvent such as ethyl alcohol.

-

Alkaline Treatment : Stir the solution while adding an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The reaction mixture will typically change color.

-

Oxidative Cyclization : To the stirred alkaline mixture, add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, maintaining the temperature with an ice bath if necessary.

-

Reaction Monitoring : Continue stirring for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidification & Precipitation : Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Isolation and Purification : Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one.

-

Characterization : Confirm the structure of the final compound using standard analytical techniques:

-

Infrared (IR) Spectroscopy : To identify key functional groups like -OH (approx. 3446 cm⁻¹), C=O (approx. 1699 cm⁻¹), and C-O-C (approx. 1108 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : To confirm the proton environment, including aromatic protons (approx. 6.9-8.2 ppm) and the hydroxyl proton.[8]

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[8]

-

Key Biological Activities & Mechanisms of Action

Analogues of this compound have demonstrated significant potential in several therapeutic areas, most notably oncology.

Anticancer Activity

Derivatives of this scaffold have shown potent cytotoxic effects against a range of human cancer cell lines.[7] A notable example is the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (a coumarin analogue), which displayed superior activity compared to the parent compound and the standard chemotherapeutic drug 5-fluorouracil.[7]

Mechanism of Action: The primary anticancer mechanisms identified for this class of compounds are the induction of apoptosis and cell cycle arrest.[7]

-

Apoptosis Induction : These compounds can trigger the programmed cell death pathway in cancer cells, a hallmark of effective chemotherapeutic agents.

-

Cell Cycle Arrest : Studies have shown that potent analogues can arrest cancer cells in the G2/M phase of the cell cycle, preventing cell division and proliferation.[7]

Caption: Key anticancer mechanisms of action.

Table 1: Cytotoxic Activity of Representative Chromenone/Coumarin Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 | [7] |

| 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) | A549 (Lung Cancer) | Notable Inhibition | |

| 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) | HCT116 (Colon Cancer) | Notable Inhibition |

| 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | Mcl-1 Inhibition (Ki) | 0.21 ± 0.02 |[10] |

Anti-inflammatory Activity

Overactivation of neutrophils is linked to tissue damage in many inflammatory diseases, partly through the release of superoxide anions.[11] Chromone derivatives have been designed and synthesized to suppress this process. Structure-activity relationship studies have revealed that a methoxy group at the 7-position of the chromone ring, combined with a hydrogen bond donor on the C3-phenyl ring, significantly enhances this inhibitory activity.[11] One analogue, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, exhibited a potent IC₅₀ value of 5.0 ± 1.4 μM against superoxide anion generation.[11]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of these compounds is highly dependent on their molecular structure. Key SAR insights include:

-

The 7-Position is Key for Derivatization : The 7-hydroxy group is not just for target interaction; it is the ideal site for modification. Attaching moieties like piperazine or triazole rings via an ether linkage has been shown to dramatically increase cytotoxic potency.[7] This strategy allows for the fine-tuning of properties like solubility and cell permeability.

-

Substitution on the C3-Phenyl Ring : The nature and position of substituents on the phenyl ring at the 3-position are critical. The 4-chloro substitution is a recurring motif in potent analogues.

-

Bioisosteric Replacement : Replacing a phenol with a thiophenol (a bioisostere) has been shown to be a successful strategy for improving anti-inflammatory activity, demonstrating that subtle electronic and conformational changes can have a profound impact.[11]

Experimental Protocols for Preclinical Evaluation

To ensure reproducibility and reliability, standardized protocols are essential for evaluating new chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

-

Cell Seeding : Seed human cancer cells (e.g., AGS, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Formulation for In Vivo Administration

For animal studies, proper formulation is critical to ensure bioavailability. This protocol is suitable for oral or intraperitoneal injection.[12]

-

Stock Solution : Prepare a clear stock solution of the test compound in DMSO (e.g., 14.3 mg/mL).

-

Co-Solvent Addition : In a sterile tube, add the required volume of the DMSO stock solution.

-

PEG300 Addition : Add 4 volumes of PEG300 to the DMSO stock (relative to the DMSO volume) and mix until the solution is uniform.

-

Surfactant Addition : Add 0.5 volumes of Tween-80 and mix thoroughly.

-

Saline Addition : Add 4.5 volumes of sterile saline to bring the mixture to the final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Final Preparation : Mix until a clear solution or a uniform suspension is formed. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[12]

Pharmacokinetic Profile and Drug Development Outlook

The transition from a promising compound in vitro to a viable drug candidate requires favorable pharmacokinetic properties. A study on the derivative 3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats provides valuable preliminary data.

Table 2: Pharmacokinetic Parameters of CPEO-43 in Rats After Oral Administration

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋∞ (ng·h/mL) |

|---|---|---|---|---|

| 2 | 62.0 ± 10.5 | 8.5 ± 1.2 | 15.6 | 1517.8 ± 317.0 |

| 6 | 222.0 ± 28.7 | 6.0 ± 0.0 | 15.0 | 5328.7 ± 864.4 |

| 20 | 1384.5 ± 376.4 | 11.0 ± 6.2 | 18.5 | 45556.3 ± 22735.6 |

Data from a study on CPEO-43, a derivative of the core topic.

The results demonstrate that the compound is orally bioavailable, with peak plasma concentrations (Cₘₐₓ) reached within 6-11 hours and a reasonably long half-life (t₁/₂) of 15-18.5 hours, suggesting the potential for sustained exposure in vivo. These characteristics are encouraging for further development.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of novel therapeutic agents. Analogues have demonstrated significant anticancer and anti-inflammatory activities, underpinned by well-defined mechanisms of action such as apoptosis induction and cell cycle arrest. The established synthetic routes are robust, and the key 7-hydroxy position provides an excellent anchor for chemical modification to optimize drug-like properties.

Future research should focus on:

-

Expanded SAR Studies : Synthesizing a broader library of analogues to further refine the relationship between chemical structure and biological activity.

-

Target Identification : Elucidating the specific molecular targets (e.g., kinases, apoptosis-related proteins) to better understand the mechanism of action.

-

In Vivo Efficacy : Moving the most promising candidates from in vitro studies into relevant animal models of cancer and inflammatory disease.

-

ADMET Profiling : Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to identify candidates with the best potential for clinical success.

This class of compounds holds considerable promise, and continued investigation is warranted to unlock its full therapeutic potential.

References

-

Moku, G., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Zhang, H., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Retrieved from [Link]

-

Ahmad, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Retrieved from [Link]

-

Wang, R., et al. (2018). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]

-

Bhat, M. A., et al. (n.d.). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. SciSpace. Retrieved from [Link]

-

Saleem, M., et al. (2017). A patent review of the therapeutic potential of isoflavones (2012-2016). Taylor & Francis Online. Retrieved from [Link]

-

Gaspar, A., et al. (2014). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. Retrieved from [Link]

-

Patel, D. R., et al. (2012). Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

-

Madikizela, L. M., et al. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2025). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43). Preprints.org. Retrieved from [Link]

-

Li, C-J., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Retrieved from [Link]

-

Jeyabalan, S., et al. (2020). Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes. MDPI. Retrieved from [Link]

-

Singh, A., & Parle, A. (2020). A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. Retrieved from [Link]

-

Sakshi, S., et al. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Retrieved from [Link]

-

Hatnapure, G. D., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Retrieved from [Link]

-

Sakshi, S., et al. (2012). (substituted phenyl) -4h-chromen-4-one derivatives-synthesis, spectral characterization and pharmacological screening. Bioinfo Publications. Retrieved from [Link]

-

Madikizela, L. M., et al. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. Wiley Online Library. Retrieved from [Link]

-

Yu, J., et al. (2016). Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. npaa.in [npaa.in]

- 9. bioinfopublication.org [bioinfopublication.org]

- 10. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note & Protocols: High-Throughput Screening for Monoamine Oxidase-A Inhibitors Using 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 4H-chromen-4-one (isoflavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase modulation and anticancer effects[1][2]. This document provides a comprehensive guide for utilizing a specific isoflavone derivative, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one , as a test agent in a high-throughput screening (HTS) campaign to identify novel inhibitors of Monoamine Oxidase-A (MAO-A). MAO-A is a critical enzyme in neurotransmitter metabolism, and its inhibition is a validated therapeutic strategy for depression and anxiety disorders[3]. We present a robust, fluorescence-based HTS assay protocol, complete with data analysis workflows, quality control metrics, and expert insights to ensure the successful implementation of the screening campaign.

Scientific Background & Rationale

The Target: Monoamine Oxidase-A (MAO-A)

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in regulating levels of neurotransmitters and neuromodulators[4]. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[3].

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibitors, such as clorgyline, have been developed as antidepressants.

-

MAO-B: Primarily metabolizes dopamine. Its inhibitors are used in the management of Parkinson's disease.

The enzymatic reaction catalyzed by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts. The production of H₂O₂ is a key feature that can be exploited for HTS assay development[5][6].

The Compound: this compound

The subject compound belongs to the isoflavone class. This family of compounds is known to interact with a variety of enzymatic targets[2]. While this specific molecule's activity against MAO-A is investigational, its structural motifs are consistent with other known enzyme inhibitors. This application note establishes a framework for systematically evaluating its potential as a MAO-A inhibitor.

-

Molecular Formula: C₁₅H₉ClO₃[7]

-

Molecular Weight: 272.68 g/mol

Mechanism of Action: MAO-A Catalysis and Inhibition

The screening protocol described herein aims to identify compounds that inhibit MAO-A's catalytic activity. An inhibitor can prevent the breakdown of the substrate (e.g., tyramine or serotonin), thereby reducing the production of H₂O₂.

Caption: MAO-A inhibition pathway.

HTS Assay Principle & Design

This protocol employs a sensitive fluorometric assay suitable for a 384-well plate format[8]. The assay quantifies the H₂O₂ produced by the MAO-A reaction. A highly sensitive probe (e.g., Amplex™ Red or equivalent) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a stable, highly fluorescent product (resorufin). Inhibitors of MAO-A will decrease the rate of H₂O₂ formation, leading to a reduction in the fluorescent signal.

| Component | Role in Assay |

| MAO-A Enzyme | The biological target of interest. |

| Tyramine | A common substrate for both MAO-A and MAO-B. |

| HRP | Catalyzes the reaction between the probe and H₂O₂. |

| Fluorescent Probe | Non-fluorescent precursor that becomes fluorescent upon reacting with H₂O₂. |

| Test Compound | Potential inhibitor being screened. |

| Clorgyline | Potent, selective MAO-A inhibitor used as a positive control. |

Detailed Protocols

Materials & Reagents

| Reagent | Supplier | Cat. No. (Example) | Storage |

| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |

| Tyramine Hydrochloride | Sigma-Aldrich | T90344 | Room Temp |

| Horseradish Peroxidase (HRP) | Thermo Fisher | 31490 | 4°C |

| Amplex™ Red Reagent | Thermo Fisher | A12222 | -20°C |

| Clorgyline Hydrochloride | Tocris | 0905 | Room Temp |

| This compound | In-house/Supplier | N/A | Room Temp |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temp |

| Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) | In-house | N/A | 4°C |

| 384-Well Black, Flat-Bottom Plates | Corning | 3712 | Room Temp |

Reagent Preparation

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Prepare and store at 4°C.

-

MAO-A Working Solution (2X): Dilute recombinant MAO-A in cold Assay Buffer to a final concentration of 2 µg/mL. Prepare fresh and keep on ice.

-

Senior Scientist's Note: The optimal enzyme concentration should be determined empirically via an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay in a 15-30 minute reaction time.

-

-

Substrate/Probe Working Solution (4X): Prepare in Assay Buffer.

-

400 µM Tyramine

-

800 µM Amplex™ Red

-

4 U/mL HRP

-

Senior Scientist's Note: Protect this solution from light. The tyramine concentration is set near its Km for MAO-A to ensure sensitivity to competitive inhibitors.

-

-

Compound Stock Solutions:

-

Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO.

-

Positive Control: Prepare a 1 mM stock of Clorgyline in 100% DMSO.

-

HTS Experimental Workflow

This protocol is designed for a final assay volume of 20 µL in a 384-well plate.

Caption: HTS workflow for MAO-A inhibitor screening.

Step-by-Step Procedure:

-

Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compound stock solutions into the wells of a 384-well black plate according to the plate map. This results in a 1:400 dilution and a final compound concentration of 25 µM for the test compound.

-

Buffer Addition: Add 5 µL of Assay Buffer to all wells.

-

Enzyme Addition: Add 10 µL of the 2X MAO-A working solution to all wells. Mix by shaking the plate for 30 seconds.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

Senior Scientist's Note: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

-

-

Reaction Initiation: Add 5 µL of the 4X Substrate/Probe working solution to all wells to start the reaction. Mix by shaking the plate for 30 seconds.

-

Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Fluorescence Reading: Read the plate on a compatible plate reader (e.g., PHERAstar, EnVision) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

Plate Layout and Controls

A robust HTS assay requires carefully designed controls on every plate.

| Control Type | Description | Well Contents | Purpose |

| Negative Control | 0% Inhibition (Max Signal) | DMSO + Enzyme + Substrate | Defines the high signal window. |

| Positive Control | 100% Inhibition (Min Signal) | Clorgyline (10 µM final) + Enzyme + Substrate | Defines the low signal window. |

| Test Compound | Sample to be screened | Test Cmpd (e.g., 25 µM final) + Enzyme + Substrate | To measure inhibitory activity. |

Data Analysis & Quality Control

Calculating Percent Inhibition

The primary output for a primary screen is the percent inhibition for each test compound.

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

Where:

-

Signal_Compound is the fluorescence reading from a well with a test compound.

-

Mean_Signal_Positive is the average fluorescence of the positive control wells.

-

Mean_Signal_Negative is the average fluorescence of the negative control wells.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It reflects the dynamic range and data variation.

Formula: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Where:

-

SD is the standard deviation.

-

Mean is the average signal.

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent, robust assay |

| 0 to 0.5 | Acceptable for screening |

| < 0 | Unacceptable, assay failed |

Senior Scientist's Note: A Z'-factor should be calculated for every plate to ensure plate-to-plate consistency and data reliability[3]. If a plate has a Z' < 0.5, the data from that plate should be treated with caution and the experiment may need to be repeated.

Hit Identification and Follow-up

Compounds demonstrating significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits." These hits should be confirmed by re-testing, followed by dose-response experiments to determine their potency (IC₅₀ value).

Conclusion

This application note provides a validated, high-quality framework for screening this compound and other novel compounds for inhibitory activity against MAO-A. By adhering to the detailed protocols for assay execution, control implementation, and rigorous quality control, researchers can generate reliable data to advance their drug discovery programs. The described fluorometric assay is sensitive, robust, and readily adaptable for large-scale automated screening campaigns.

References

-

PubChem Compound Summary for CID 5348723, 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. National Center for Biotechnology Information. (n.d.). Retrieved January 27, 2026, from [Link]

-

Zhao, L., et al. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry, 62(23), 10691–10710. [Link]

-

Fei, X. F., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 32(11), 1427–1434. [Link]

-

Li, Y., et al. (2025). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats using LC-MS/MS. Molecules, 30(15), 1-14. [Link]

-

Lam, T. K., et al. (2011). High-throughput library screening identifies two novel NQO1 inducers in human lung cells. Cancer Prevention Research, 4(1), 124–133. [Link]

-

This compound. PubChemLite. (n.d.). Retrieved January 27, 2026, from [Link]

-

Adegoke, R. O., & Ndakala, A. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem. [Link]

-

Wang, B., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic Chemistry, 94, 103444. [Link]

-

High-Throughput Library Screening Identifies Two Novel NQO1 Inducers in Human Lung Cells. National Center for Biotechnology Information. (2011). Retrieved January 27, 2026, from [Link]

-

Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor... MDPI. (2024). Retrieved January 27, 2026, from [Link]

-

Adegoke, R. O., & Ndakala, A. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem. [Link]

-

Fei, X. F., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Retrieved January 27, 2026, from [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 7. PubChemLite - this compound (C15H9ClO3) [pubchemlite.lcsb.uni.lu]

- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Introduction

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class of compounds. The chromone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies outlined are designed to be robust, reliable, and adhere to the principles of analytical method validation as described in the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

| Property | Value/Information | Rationale for Analytical Method Development |

| Molecular Formula | C₁₅H₉ClO₃ | Provides the exact mass for mass spectrometry. |

| Molecular Weight | 272.68 g/mol | Essential for preparing standard solutions of known concentration. |

| Structure | A chromen-4-one core with a 4-chlorophenyl substituent at position 3 and a hydroxyl group at position 7. | The conjugated aromatic system suggests strong UV absorbance, making UV-based detection methods viable.[6][7][8] The hydroxyl group may influence solubility and chromatographic retention. |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[9] | Guides the choice of solvent for stock solutions and mobile phase preparation. |

| pKa | The 7-hydroxyl group is acidic. | The ionization state, which is pH-dependent, will affect chromatographic retention and mass spectrometric ionization.[10] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness, reproducibility, and cost-effectiveness.[11][12][13]

Principle

The analyte is separated from other components in a sample matrix on a stationary phase (e.g., C18 column) by a liquid mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector at a specific wavelength. The peak area of the analyte is directly proportional to its concentration.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid or phosphoric acid (for mobile phase modification).[14]

-

Reference standard of this compound.

2. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) | A gradient elution is recommended to ensure good peak shape and resolution from potential impurities. A typical gradient could be: 0-2 min (30% ACN), 2-15 min (30-80% ACN), 15-18 min (80% ACN), 18-20 min (80-30% ACN), 20-25 min (30% ACN). The acidic modifier improves peak shape and suppresses the ionization of the hydroxyl group.[14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | ~285 nm and ~324 nm | Flavonoids typically exhibit two major absorption bands.[8] The exact maximum absorbance should be determined by running a UV scan of a standard solution. |

4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]

Workflow Diagram

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice.[15][16][17][18][19][20]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

-

HPLC system as described for the HPLC-UV method.

-

Nitrogen generator (for nebulizing and drying gases).

-

Argon (for collision-induced dissociation).

-

All reagents and materials listed for the HPLC-UV method.

2. Preparation of Standard and Sample Solutions:

-

Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.

-

For biological samples (e.g., plasma), a protein precipitation step with acetonitrile is typically required, followed by centrifugation and filtration of the supernatant.[19]

3. LC-MS/MS Conditions:

Liquid Chromatography:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | A smaller dimension column is used for faster analysis and reduced solvent consumption, compatible with MS. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient similar to the HPLC-UV method can be used, but with a faster ramp-up. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible chromatography. |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Both modes should be tested during method development. Positive mode is likely to be effective due to the potential for protonation. Negative mode is also possible due to the acidic hydroxyl group. |

| MRM Transitions | Precursor ion → Product ion(s) | These need to be determined by infusing a standard solution of the analyte and performing a product ion scan. For a precursor ion of m/z 273.0 [M+H]⁺, potential product ions would result from the fragmentation of the chromone core. |

| Source Temperature | e.g., 150 °C | Optimized for efficient desolvation. |

| Capillary Voltage | e.g., 3.5 kV | Optimized for stable spray and maximum ion signal. |

4. Method Validation: The validation of a bioanalytical method using LC-MS/MS should be performed in accordance with regulatory guidelines and includes parameters such as selectivity, sensitivity, matrix effect, recovery, and stability.

Workflow Diagram

Caption: LC-MS/MS workflow for quantification.

UV-Visible Spectrophotometry

For a simpler, high-throughput, but less specific quantification, UV-Visible spectrophotometry can be employed, especially for pure samples or simple formulations.[6][7]

Principle

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol

1. Instrumentation and Materials:

-

UV-Visible spectrophotometer (double beam recommended).

-

Quartz cuvettes (1 cm path length).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Methanol or another suitable UV-transparent solvent.

-

Reference standard of this compound.

2. Procedure:

-

Determine λmax: Prepare a dilute solution of the analyte in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar flavonoid structures, expect strong absorption bands.[8]

-

Prepare Standard Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the standard curve.

Workflow Diagram

Caption: UV-Vis spectrophotometry workflow.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix. HPLC-UV offers a good balance of performance and accessibility for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. UV-Visible spectrophotometry is a simple and rapid method suitable for the analysis of pure substances or simple mixtures. All methods should be properly validated to ensure the reliability of the results.

References

-

A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings. (2022). MDPI. Retrieved from [Link]

-

LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). Taylor & Francis Online. Retrieved from [Link]

-

In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (2016). Global Science Research Journals. Retrieved from [Link]

-

LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. (2022). PubMed. Retrieved from [Link]

-

Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved from [Link]

-

Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. Neliti. Retrieved from [Link]

-

HPLC Method for Analysis of EDTA and Maleic Acid on Newcrom B Column. SIELC Technologies. Retrieved from [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]

-

LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). National Institutes of Health. Retrieved from [Link]

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi. Retrieved from [Link]

-

Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. (2023). MDPI. Retrieved from [Link]

-

Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations. National Institutes of Health. Retrieved from [Link]

-

ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2021). Bulgarian Chemical Communications. Retrieved from [Link]

-

A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2022). MDPI. Retrieved from [Link]

-

Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

-

Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Determination of the Thermodynamic pKa Values by UV–Visible Spectroscopy and DFT Calculations. (2020). ACS Publications. Retrieved from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]

-

LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. (2022). MDPI. Retrieved from [Link]

-

Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

-

Reproduction and interpretation of the UV–vis spectra of some flavonoids. (2023). ResearchGate. Retrieved from [Link]

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Royal Society of Chemistry. Retrieved from [Link]

-

Analytical methods – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. database.ich.org [database.ich.org]

- 6. media.neliti.com [media.neliti.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 17. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 20. mdpi.com [mdpi.com]

Application Note: A Comprehensive Guide to the Synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, a member of the isoflavone class of compounds. Isoflavones are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications.[1][2] This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It outlines a reliable one-pot synthesis strategy, beginning from commercially available starting materials, and provides in-depth explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The protocol covers the initial acylation reaction to form a deoxybenzoin intermediate, followed by an efficient cyclization to yield the target isoflavone. Detailed procedures for purification and characterization are also included to validate the final product's identity and purity.

Introduction and Scientific Background

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. While abundant in certain plants like soybeans, synthetic routes provide access to novel derivatives with tailored properties for pharmacological screening.[3] The target molecule, this compound, is a synthetic isoflavone featuring a hydroxyl group at the C-7 position and a chlorophenyl substituent at the C-3 position. These structural motifs are often explored in the development of new bioactive agents.

The synthesis strategy detailed herein is based on a highly efficient and convenient one-pot method. This approach avoids the isolation of the intermediate deoxybenzoin, thereby streamlining the process and potentially increasing overall yield. The protocol involves two key transformations:

-

Friedel-Crafts Acylation: The reaction of resorcinol with 4-chlorophenylacetic acid in the presence of a Lewis acid catalyst (zinc chloride) to form the 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one intermediate.

-

Vilsmeier-Haack Type Cyclization: The deoxybenzoin intermediate is subjected to cyclization using a combination of N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate (BF₃·OEt₂), and methanesulfonyl chloride (MsCl) to construct the chromen-4-one ring system.[4]

This guide provides the necessary detail to empower researchers to successfully synthesize and validate this important isoflavone derivative.

Reaction Scheme and Mechanism

The overall synthesis proceeds as a one-pot reaction without the isolation of the deoxybenzoin intermediate.

Caption: Overall one-pot reaction scheme for the synthesis.

Mechanistic Insight: The reaction begins with the acylation of resorcinol. Molten zinc chloride acts as a Lewis acid, activating the carboxylic acid group of 4-chlorophenylacetic acid to facilitate electrophilic attack on the electron-rich resorcinol ring, forming the deoxybenzoin intermediate. The subsequent cyclization step is crucial. Boron trifluoride diethyl etherate activates N,N-dimethylformamide, which, in concert with methanesulfonyl chloride, acts as a formylating agent (a source of one carbon atom). This agent reacts with the enolate of the deoxybenzoin to build the heterocyclic pyranone ring, which upon acid-catalyzed dehydration and cyclization, yields the final 7-hydroxyisoflavone.[4]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | Purity | Supplier |

| Resorcinol | C₆H₆O₂ | 110.11 | 1.2 | 1.32 g | ≥99% | Sigma-Aldrich |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 1.0 | 1.71 g | ≥98% | Sigma-Aldrich |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | - | ~10 g | ≥98% | Sigma-Aldrich |

| Boron trifluoride diethyl etherate | BF₃·O(C₂H₅)₂ | 141.93 | 3.0 | 3.8 mL | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 10 mL | Anhydrous | Sigma-Aldrich |

| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | 3.0 | 2.3 mL | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | 2 M (aq) | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | ACS Grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser and nitrogen/argon inlet

-

Heating mantle with magnetic stirrer and stir bars

-

Thermometer or thermocouple probe

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory. Zinc chloride is corrosive and hygroscopic. Boron trifluoride diethyl etherate and methanesulfonyl chloride are highly corrosive and react violently with water. Handle with extreme care.

Caption: Step-by-step experimental workflow diagram.

Step 1: Synthesis of the Deoxybenzoin Intermediate (In Situ)

-

Place anhydrous zinc chloride (~10 g) in a 100 mL three-neck round-bottom flask and heat under a high vacuum or with a heat gun while flushing with nitrogen to ensure it is completely dry. Allow to cool to room temperature under a nitrogen atmosphere.

-

To the flask, add resorcinol (1.32 g) and 4-chlorophenylacetic acid (1.71 g).

-

Equip the flask with a reflux condenser, a thermometer, and a magnetic stir bar.

-

Heat the reaction mixture in a heating mantle to 130-140 °C. The mixture will become a molten slurry.

-

Maintain this temperature with vigorous stirring for 1.5 to 2 hours.

-

Rationale: This step facilitates the Friedel-Crafts acylation. The high temperature is necessary to overcome the activation energy for the reaction in the viscous molten salt medium.[4]

-

-

Optional Reaction Monitoring: The reaction can be monitored by TLC (e.g., 7:3 Hexane:Ethyl Acetate). A small aliquot can be carefully removed, quenched in water, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting materials indicates completion.

Step 2: One-Pot Cyclization to the Isoflavone

-

After the initial reaction is complete, remove the heating mantle and allow the flask to cool to approximately 60-70 °C.

-

Place the flask in an ice bath and cool the thick, dark mixture to 0 °C.

-

Slowly add 10 mL of anhydrous DMF to the flask with stirring.

-

Via a dropping funnel, add boron trifluoride diethyl etherate (3.8 mL) dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Rationale: BF₃·OEt₂ is a strong Lewis acid that activates DMF, which is essential for the subsequent formylation step that provides the final carbon for the heterocyclic ring.[4]

-

-

Once the BF₃·OEt₂ addition is complete, add methanesulfonyl chloride (2.3 mL) dropwise, again maintaining the temperature between 0-5 °C.

-

Rationale: Methanesulfonyl chloride reacts with the DMF/BF₃ adduct to form the active Vilsmeier-Haack type reagent necessary for the cyclization.[4]

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 3-4 hours.

Step 3: Work-up and Product Isolation

-

Prepare a beaker with approximately 100 g of crushed ice.

-

Carefully and slowly pour the viscous reaction mixture onto the crushed ice with stirring. This step is exothermic and should be done cautiously in a fume hood.

-

Add approximately 20 mL of 2 M hydrochloric acid to the aqueous mixture to ensure complete hydrolysis of any remaining intermediates.

-

Continue stirring the slurry for 30 minutes. A solid precipitate should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and water-soluble impurities.

-

Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or methanol. If the solution is colored, a small amount of activated carbon can be added and the mixture filtered hot.[5] Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel.[6][7] A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) is typically effective for separating isoflavones.[8] The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Expected Characterization Results:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the H-2 proton around δ 8.3 ppm, aromatic protons from the chlorophenyl ring around δ 7.5 ppm, and aromatic protons from the benzopyran ring. A broad singlet at high chemical shift (>10 ppm) would correspond to the 7-OH proton.[9]

-

Mass Spectrometry (ESI-MS): Calculated for C₁₅H₉ClO₃, m/z = 272.02. Expected [M+H]⁺ = 273.03.

-

Purity: Should be >95% as determined by HPLC analysis.[10]

Conclusion

The protocol described in this application note presents a robust and efficient one-pot method for the synthesis of this compound. By explaining the rationale behind critical steps and providing detailed instructions for reaction setup, work-up, and purification, this guide serves as a valuable resource for researchers engaged in the synthesis of isoflavones and related heterocyclic compounds for applications in medicinal chemistry and materials science.

References

-

Lee, S. H., et al. (2011). Preparative isolation and purification of seven isoflavones from Belamcanda chinensis. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 835-840.

-

Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6372-6384.

-

Nielsen, T. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications - Journal of Medicinal Chemistry.

-

Kelly, G. E., et al. (1996). Process for the isolation and purification of isoflavones. Google Patents, US5679806A.

-

Singh, S. K., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8165-8167.

-

Tolkunov, S. V., et al. (2018). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 54(4), 693-698.

-

Wójcik-Pszczoła, K., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3939.

-

dos Santos, J. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(23), 7808.

-

Kumar, S., & Pandey, V. K. (2024). Total synthesis of isoflavonoids. Natural Product Reports.

-

Wikipedia contributors. (2023). Isoflavone. Wikipedia, The Free Encyclopedia.

Sources

- 1. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 3. Isoflavona – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

- 4. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]

- 5. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enzyme Inhibition Assay Using 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Introduction: The Therapeutic Potential of Chromen-4-one Scaffolds

The 4H-chromen-4-one backbone, a core structure in a variety of natural and synthetic compounds, represents a "privileged scaffold" in medicinal chemistry. Molecules built around this core have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. Their ability to interact with various enzymes and receptors makes them a fertile ground for the discovery of novel therapeutic agents[2]. The specific compound, 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, is a member of this versatile class. While extensive research has been conducted on related chromen-4-one derivatives, this application note will provide a detailed protocol for evaluating the enzyme inhibitory potential of this specific molecule, with a focus on protein kinases—a class of enzymes frequently targeted by this scaffold[3][4].

This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential enzyme inhibitors. The protocols outlined herein are designed to be a robust starting point for assessing the inhibitory activity of this compound and can be adapted for various enzyme systems.

Chemical Properties and Handling of this compound

Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉ClO₃ | PubChem CID: 5398367 (analogue)[5] |

| Molecular Weight | 272.68 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Solubility | Soluble in DMSO, ethanol, and methanol | General solubility for flavonoids |

Note: The provided PubChem CID is for a close analogue, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, as a direct entry for the chloro-derivative was not available. The properties are expected to be very similar.

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. A related compound with a trifluoromethyl group is listed as toxic if swallowed and an irritant[6].

Principle of the Enzyme Inhibition Assay

This protocol describes a generic kinase inhibition assay. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. The assay will measure the amount of phosphopeptide produced, and a decrease in its formation in the presence of this compound will indicate inhibition.

The general workflow for determining the inhibitory potential of the compound is as follows:

Caption: General workflow for the enzyme inhibition assay.

Detailed Experimental Protocol: Kinase Inhibition Assay

This protocol is a template and should be optimized for the specific kinase being investigated. A well-characterized kinase such as Src or a related tyrosine kinase is a logical starting point based on the activity of similar compounds[3].

Materials and Reagents:

-

This compound

-

Recombinant human kinase (e.g., Src)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT, and BSA)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Dimethyl sulfoxide (DMSO)

-

384-well white microplates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Step-by-Step Methodology:

1. Preparation of Solutions:

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dilution Series: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM). This will be an 11-point dilution series.

-

Enzyme Solution: Dilute the kinase stock to the working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nM range.

-

Substrate/ATP Solution: Prepare a solution containing the kinase substrate peptide and ATP in the assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified.

2. Assay Procedure:

-

Add 25 nL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

-

Stop the reaction and detect the signal by adding 10 µL of the kinase detection reagent according to the manufacturer's instructions.

-

Incubate for the time specified by the detection reagent manufacturer (e.g., 40 minutes for ADP-Glo™).

-

Measure the luminescence signal using a plate reader.

3. Controls:

-

Positive Control (0% Inhibition): Enzyme, substrate, ATP, and DMSO (no inhibitor).

-

Negative Control (100% Inhibition): Enzyme, substrate, ATP, and a known potent inhibitor for the target kinase.

-

Background Control: Substrate, ATP, and DMSO (no enzyme).

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average background control signal from all other wells.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))

-

Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

IC₅₀ Determination: Fit the dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Example Data Presentation:

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.5 |

| 33.3 | 95.2 |

| 11.1 | 89.7 |

| 3.7 | 75.4 |

| 1.2 | 52.1 |

| 0.41 | 28.9 |

| 0.14 | 10.3 |

| 0.046 | 2.1 |

| 0.015 | 0.5 |

| 0.005 | 0.1 |

| 0.0017 | 0.0 |

Mechanism of Inhibition Studies

Once the inhibitory activity of this compound is confirmed, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations[7][8].

Caption: Workflow for determining the mechanism of enzyme inhibition.

Troubleshooting and Considerations

-

Compound Solubility: If the compound precipitates in the assay buffer, consider using a co-solvent or adjusting the buffer composition.

-

Signal Interference: Test the compound for any intrinsic fluorescence or absorbance that might interfere with the detection method.

-

Enzyme Activity: Ensure the enzyme is active and that the assay is performed within the linear range of the reaction.

-

DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤ 1%) to avoid affecting enzyme activity.

Conclusion

This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. The chromen-4-one scaffold is a well-established pharmacophore for kinase inhibition, and the described protocols offer a robust starting point for investigating the biological activity of this specific derivative. Further studies to determine the selectivity profile and in-cell activity will be crucial next steps in the evaluation of its therapeutic potential.

References

-

Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. (2022). PMC. [Link]

-

3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C16H8ClF3O3 | CID 5348723. PubChem. [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2020). PubMed. [Link]

-

Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. (2019). PubMed. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

-

Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. (2019). ACS Omega. [Link]

-

T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. (2018). PubMed. [Link]

-

Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]

-

Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. (2023). PubMed. [Link]

-

5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

-

Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). PMC. [Link]

-

Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. (2024). MDPI. [Link]

-

Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

-

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | C15H9BrO3 | CID 5398367. PubChem. [Link]

-

3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. [Link]

Sources

- 1. npaa.in [npaa.in]

- 2. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C16H8ClF3O3 | CID 5348723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Welcome to the technical support guide for 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. This document provides troubleshooting strategies and detailed protocols to address the most common challenge encountered with this class of compounds: poor aqueous solubility in in vitro experimental settings. As a substituted chromen-4-one, a scaffold common to many flavonoids, this molecule is predicted to be hydrophobic, which can lead to issues like precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.[1][2][3]

This guide is structured in a question-and-answer format to directly address problems you may be facing at the bench.

Troubleshooting Flowchart

Before diving into the detailed FAQs, use this flowchart to diagnose your issue and find the relevant section.

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound won't dissolve directly in my cell culture medium or PBS. What is the first step?

Answer: This is expected behavior for a hydrophobic compound. Direct dissolution in aqueous buffers is nearly impossible. The standard and most crucial first step is to prepare a highly concentrated stock solution in a suitable organic solvent.[4][5]

The Causality: The principle is to first dissolve the compound in a solvent in which it is freely soluble (like 100% Dimethyl Sulfoxide - DMSO), creating a high-concentration stock. This stock can then be diluted to the final working concentration in your aqueous medium.[1][6] The small volume of the organic solvent will disperse in the large volume of the aqueous buffer, and if the final concentration of the compound is below its kinetic solubility limit, it will remain in solution.[7]

Recommended Action: Prepare a 10-100 mM stock solution in 100% DMSO.

Protocol 1: Preparation of a DMSO Stock Solution

-

Calculation: Determine the mass of this compound needed.

-

Molecular Weight (MW): ~286.69 g/mol (verify with your supplier's CoA).

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ).

-

Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 286.69 g/mol = 0.00287 g = 2.87 mg.

-

-

Weighing: Accurately weigh the calculated mass of the compound. Using an analytical balance is critical.

-

Dissolution: Add the compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% cell culture-grade DMSO.

-

Solubilization: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can assist.[8] Ensure the final solution is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

FAQ 2: I prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium. What's wrong?